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Compound of Interest

Compound Name: 2,3-Dimethyl-1-butene

Cat. No.: B117154

An In-depth Technical Guide to 2,3-Dimethyl-1-butene

This guide provides a comprehensive overview of the molecular structure, chemical formula,
and physicochemical properties of 2,3-Dimethyl-1-butene. It includes detailed experimental
protocols for its synthesis and characterization, targeting researchers, scientists, and
professionals in drug development.

Molecular Structure and Formula

2,3-Dimethyl-1-butene is an acyclic alkene with the chemical formula CeH12. Its IUPAC name
is 2,3-dimethylbut-1-ene. The molecule features a four-carbon butene backbone with two
methyl group substituents at positions 2 and 3. The double bond is located between the first
and second carbon atoms.

Key Identifiers:

Molecular Formula: CeH12

IUPAC Name: 2,3-dimethylbut-1-ene

CAS Number: 563-78-0

Molecular Weight: 84.16 g/mol

SMILES: CC(C)C(C)=C
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Below is a diagram representing the logical structure of 2,3-Dimethyl-1-butene, indicating the
connectivity of its constituent atoms.

Caption: Logical connectivity of atoms in 2,3-Dimethyl-1-butene.

Physicochemical Properties

2,3-Dimethyl-1-butene is a clear, colorless to light yellow liquid at room temperature. It is a
highly flammable substance. A summary of its key quantitative properties is presented in the

table below.
Property Value Reference
Molecular Weight 84.16 g/mol
Density 0.68 g/mL at 25 °C
Boiling Point 56 °C
Melting Point -158 °C
Refractive Index (n20/D) 1.389
Vapor Pressure 412 mmHg at 37.7 °C
Flash Point -18 °C (-0.4 °F)
Autoignition Temperature 360 °C (680 °F)
Water Solubility <0.1g/Lat20°C

Experimental Protocols
Synthesis of 2,3-Dimethyl-1-butene

2,3-Dimethyl-1-butene is commonly synthesized through the selective dimerization of
propylene. Several catalytic systems can be employed for this process.

Protocol 1: Synthesis using a Ni-Co/ZSM-5 Catalyst
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This protocol describes the synthesis in an autoclave reactor using a nickel-cobalt catalyst
supported on a ZSM-5 molecular sieve.

» Catalyst Preparation:

o Impregnate 10 g of activated ZSM-5 molecular sieve with a solution containing 1.56 g of
nickel nitrate and 1.55 g of cobalt nitrate in nitric acid.

o Filter the impregnated sieve, wash with water, and then roast.

o Reduce the catalyst, followed by vacuum distillation to obtain the 5% Ni-5% Co/ZSM-5
catalyst.

e Reaction Procedure:

o Add 7 g of the prepared 5% Ni-5% Co/ZSM-5 catalyst to 140 g of toluene solvent in a low-
temperature tank.

o Add 7 g of trioctyl phosphite and mix.
o Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride.
o Transfer the mixture to an autoclave, previously evacuated to -0.01 MPa.

o Cool the autoclave to -10 °C and intermittently introduce 84 g of propylene gas at a
pressure of 0.2 MPa.

o Allow the reaction to proceed for 5 hours.

o Terminate the reaction and quench it.

o Recover the reaction solution by filtration.

o Separate the product by distillation to obtain 2,3-dimethyl-1-butene.

The following diagram illustrates the workflow for this synthesis protocol.
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Caption: Workflow for the synthesis of 2,3-Dimethyl-1-butene.
Protocol 2: Synthesis using a Tantalum Catalyst
This method employs a tantalum-based catalyst for the dimerization of propylene.

¢ Reaction Setup:
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[e]

Dissolve 0.11 g (0.25 mmol) of Ta(CsMes)(propylene)Clz in 2.5 mL of hexane in a 20 mL
glass pressure bottle containing a small Teflon-coated magnetic stir bar.

[e]

Clamp a pressure head equipped with a rubber septum for sampling to the vessel.

o

Pressurize the vessel to 40 psi with propylene.

Immerse the vessel in a stirred bath maintained at 32 °C.

[¢]

e Analysis:
o Withdraw samples periodically by syringe.
o Quench the samples with gaseous oxygen.

o Analyze the samples by gas chromatography to monitor the formation of 2,3-dimethyl-1-
butene.

Spectroscopic Characterization

The structure of 2,3-Dimethyl-1-butene can be confirmed using various spectroscopic
techniques.

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is used to determine the
hydrogen environments in the molecule.

o Sample Preparation: A standard method involves dissolving a small amount of the purified
compound in a deuterated solvent, such as deuterated chloroform (CDCIs), within an NMR
tube.

o Data Acquisition: Spectra are typically recorded on a 400 MHz spectrometer at room
temperature.

o Expected Chemical Shifts:
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] Chemical Shift o Coupling Constant
Proton Assignment Multiplicity
(ppm) (9)
=CH:2 4.66 Singlet N/A
-CH- 2.245 Septet 6.8 Hz
=C-CHs 1.703 Singlet N/A
-CH(CHs)2 1.023 Doublet 6.8 Hz

(Data sourced from ChemicalBook)
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments.

o Experimental Conditions: Electron ionization (El) is a common method. Typical parameters
include a source temperature of 260 °C and a sample temperature of 160 °C, with an
ionization energy of 75 eV.

o Expected Result: The molecular ion peak ([M]*) would be observed at a mass-to-charge
ratio (m/z) corresponding to the molecular weight of 84.16.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The NIST
Chemistry WebBook provides gas-phase IR spectral data for 2,3-Dimethyl-1-butene. Key
absorptions would be expected for C=C stretching of the alkene and C-H stretching and
bending vibrations.

Applications

2,3-Dimethyl-1-butene serves as a valuable intermediate in organic synthesis. It is notably
used as a precursor in the production of the commercial fragrance Tonalide. Additionally, it finds
application in reactions to convert fatty acids into flavor compounds. The gas-phase reaction of
2,3-dimethyl-1-butene with OH radicals has also been a subject of investigation.
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 To cite this document: BenchChem. [2,3-Dimethyl-1-butene molecular structure and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117154#2-3-dimethyl-1-butene-molecular-structure-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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